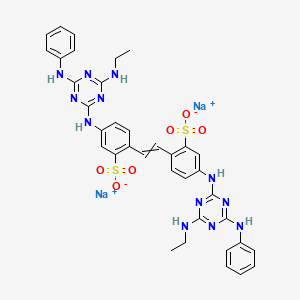
Disodium bisethylphenyltriaminotriazine stilbenedisulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Disodium bisethylphenyltriaminotriazine stilbenedisulfonate is a synthetic compound known for its applications in various industries, particularly in the field of fluorescent brighteners. This compound is characterized by its complex molecular structure, which includes stilbene and triazine moieties, making it highly effective in enhancing the brightness and whiteness of materials.
準備方法
Synthetic Routes and Reaction Conditions
Disodium bisethylphenyltriaminotriazine stilbenedisulfonate is synthesized through a multi-step process. The synthesis begins with the reaction of 4,4’-diaminostilbene-2,2’-disulfonic acid with 2,4,6-trichloro-1,3,5-triazine. This reaction forms a dichloro-sym-triazinyl intermediate, which is then further condensed with amines through nucleophilic substitution reactions on the triazine moiety . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to remove any impurities.
化学反応の分析
Types of Reactions
Disodium bisethylphenyltriaminotriazine stilbenedisulfonate undergoes various chemical reactions, including:
Substitution Reactions: The triazine moiety can undergo nucleophilic substitution reactions with different amines.
Oxidation and Reduction: The stilbene part of the molecule can participate in oxidation and reduction reactions, although these are less common in industrial applications.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include 2,4,6-trichloro-1,3,5-triazine, various amines, and solvents like dimethylformamide (DMF) or acetonitrile. Reaction conditions often involve moderate temperatures and controlled pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from the reactions of this compound are typically derivatives with modified triazine or stilbene groups, depending on the specific reagents and conditions used.
科学的研究の応用
Disodium bisethylphenyltriaminotriazine stilbenedisulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent brightener in various materials, including textiles and papers.
Biology: Investigated for its potential antimicrobial properties due to the presence of stilbene moieties.
Medicine: Explored for its potential use in drug delivery systems and as a component in diagnostic assays.
Industry: Widely used in the textile industry to enhance the whiteness and brightness of fabrics.
作用機序
The mechanism of action of disodium bisethylphenyltriaminotriazine stilbenedisulfonate involves its ability to absorb ultraviolet light and re-emit it as visible light, thereby enhancing the brightness and whiteness of materials. The stilbene moiety plays a crucial role in this process by undergoing photochemical reactions that result in fluorescence . Additionally, the triazine moiety contributes to the stability and solubility of the compound in various applications.
類似化合物との比較
Disodium bisethylphenyltriaminotriazine stilbenedisulfonate can be compared with other fluorescent brighteners, such as:
Disodium 4,4’-bis-(1,3,5-triazinylamino)stilbene-2,2’-disulfonate: Similar in structure but may have different substituents on the triazine moiety.
(Z)-3,4’,5-trimethoxylstilbene-3’-O-phosphate disodium: A stilbene derivative with different functional groups, used for its cytotoxic activity against tumor cells.
The uniqueness of this compound lies in its specific combination of stilbene and triazine moieties, which provide both fluorescent properties and chemical stability, making it highly effective in its applications.
特性
CAS番号 |
24565-13-7 |
|---|---|
分子式 |
C36H34N12Na2O6S2 |
分子量 |
840.8 g/mol |
IUPAC名 |
disodium;5-[[4-anilino-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C36H36N12O6S2.2Na/c1-3-37-31-43-33(39-25-11-7-5-8-12-25)47-35(45-31)41-27-19-17-23(29(21-27)55(49,50)51)15-16-24-18-20-28(22-30(24)56(52,53)54)42-36-46-32(38-4-2)44-34(48-36)40-26-13-9-6-10-14-26;;/h5-22H,3-4H2,1-2H3,(H,49,50,51)(H,52,53,54)(H3,37,39,41,43,45,47)(H3,38,40,42,44,46,48);;/q;2*+1/p-2/b16-15+;; |
InChIキー |
MMNFJSXNIHPIPR-VRZXRVJBSA-L |
SMILES |
CCNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NCC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] |
異性体SMILES |
CCNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NCC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] |
正規SMILES |
CCNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NCC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] |
Key on ui other cas no. |
24565-13-7 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


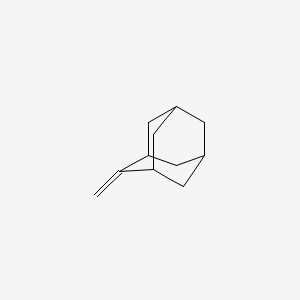
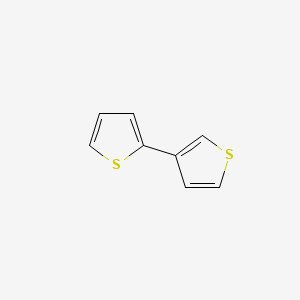
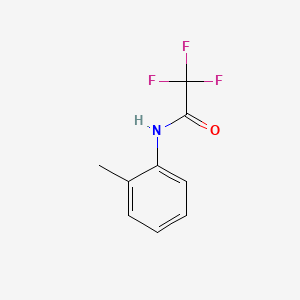

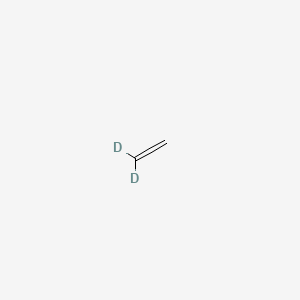



![2-[(4-Aminophenyl)thio]benzenamine](/img/structure/B1606663.png)
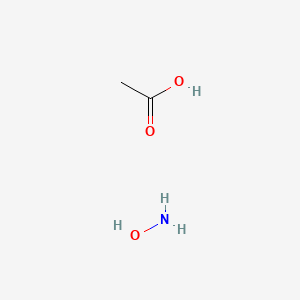

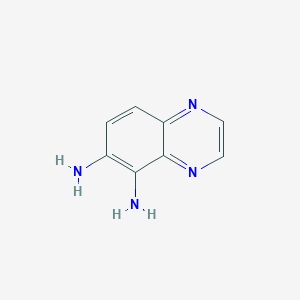
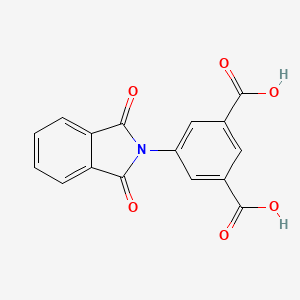
![Acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid](/img/structure/B1606669.png)
